molecular formula C42H69N3O6 B12729777 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate CAS No. 150840-63-4

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate

Cat. No.: B12729777
CAS No.: 150840-63-4
M. Wt: 712.0 g/mol
InChI Key: NFZJXGXKDVNVRF-VPMAXIODSA-N
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Description

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate is a complex organic compound that belongs to the class of pentacyclic triterpenoids. These compounds are known for their diverse biological activities and are often derived from natural sources such as plants. The structure of this compound includes a lupane skeleton, which is a common feature in many bioactive triterpenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate typically involves multiple steps, starting from naturally occurring triterpenoids like betulinic acid. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups to the lupane skeleton.

    Amidation: Formation of amide bonds by reacting the hydroxylated lupane with amino acids.

    Coupling: Coupling the amino acid derivative with L-asparagine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation to produce the triterpenoid precursors, followed by chemical modifications to achieve the desired structure. The use of biocatalysts and green chemistry principles is often emphasized to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.

    Substitution: Replacement of functional groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting pathways such as apoptosis, inflammation, and cell proliferation.

    Interacting with Cellular Receptors: Binding to receptors on the cell surface to trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: A precursor to N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate, known for its anticancer properties.

    Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.

Uniqueness

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate is unique due to its specific structure, which combines the lupane skeleton with an amino acid derivative. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

150840-63-4

Molecular Formula

C42H69N3O6

Molecular Weight

712.0 g/mol

IUPAC Name

(2S)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-4-amino-4-oxobutanoic acid

InChI

InChI=1S/C42H69N3O6/c1-26(2)27-16-21-42(37(51)44-24-12-10-8-9-11-13-34(48)45-29(36(49)50)25-33(43)47)23-22-40(6)28(35(27)42)14-15-31-39(5)19-18-32(46)38(3,4)30(39)17-20-41(31,40)7/h27-32,35,46H,1,8-25H2,2-7H3,(H2,43,47)(H,44,51)(H,45,48)(H,49,50)/t27-,28+,29-,30-,31+,32-,35+,39-,40+,41+,42-/m0/s1

InChI Key

NFZJXGXKDVNVRF-VPMAXIODSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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